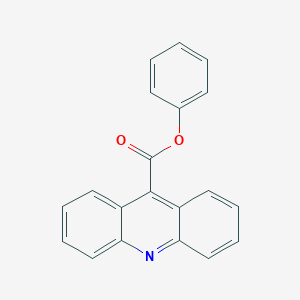

Phenyl acridine-9-carboxylate

Vue d'ensemble

Description

Phenyl acridine-9-carboxylate is a compound belonging to the acridine family, characterized by its unique structure that includes a phenyl group attached to the acridine moiety at the 9th position. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, dyes, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl acridine-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of acridine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl acridine-9-carboxylate undergoes various chemical reactions, including:

Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in alkaline media.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Acridone derivatives.

Reduction: Reduced acridine derivatives.

Substitution: Substituted acridine derivatives.

Applications De Recherche Scientifique

Biological Applications

PAC has been investigated for its potential as a DNA intercalator , which allows it to bind between DNA bases. This property is crucial for studying DNA-protein interactions and developing fluorescent probes for biological imaging.

Key Points:

- DNA Intercalation: PAC intercalates into DNA, affecting its structure and function.

- Fluorescent Probes: Utilized in assays to visualize nucleic acids.

Medicinal Chemistry

PAC exhibits promising anticancer properties , particularly by targeting topoisomerase enzymes involved in DNA replication. This mechanism of action positions PAC as a candidate for cancer chemotherapeutic agents .

Case Study:

In laboratory settings, PAC demonstrated high cytotoxicity against various cancer cell lines, including A375 and HeLa cells. Comparative studies indicated that normal cells were more susceptible to PAC than certain cancerous lines, suggesting selective toxicity.

Industrial Applications

In the industrial sector, PAC is utilized in the production of dyes and pigments due to its vibrant color and stability. Its chemical properties allow for effective application in various materials.

Data Tables

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Biological Research | DNA intercalation | Binds between DNA bases |

| Medicinal Chemistry | Anticancer agent | Targets topoisomerase enzymes |

| Industrial Production | Dyes and pigments | Provides vibrant colors and stability |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of PAC on various cancer cell lines. The results indicated that PAC effectively inhibited cell proliferation in A375 melanoma cells while showing less toxicity towards normal lymphocytes. This selectivity highlights its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

Case Study 2: DNA Interaction Studies

Research involving PAC as a fluorescent probe demonstrated its effectiveness in visualizing DNA-protein interactions. The compound's ability to intercalate into DNA facilitated the development of novel assays for studying genetic material dynamics under various conditions.

Mécanisme D'action

The mechanism of action of phenyl acridine-9-carboxylate involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

Phenyl acridine-9-carboxylate can be compared with other acridine derivatives such as:

Acridine Orange: A well-known dye used for staining nucleic acids.

Amsacrine: An anticancer agent that also intercalates into DNA.

Quinacrine: Used as an antimalarial drug and for its anticancer properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Phenyl acridine-9-carboxylate is a compound belonging to the acridine family, recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and various applications in scientific research, particularly in medicine.

Overview of this compound

This compound (CAS Number: 109392-90-7) features a phenyl group attached to the acridine moiety at the 9th position. Acridine derivatives are noted for their potential as DNA intercalators , which allow them to interact with nucleic acids and influence cellular processes, making them valuable in pharmacology and biochemistry .

Target and Mode of Action

This compound primarily acts as a DNA intercalator , binding between DNA base pairs and disrupting normal cellular functions. This action can inhibit essential enzymes such as topoisomerase and telomerase, which are critical for DNA replication and repair . The compound also exhibits chemiluminescent properties when oxidized in alkaline media, which can be utilized in analytical applications .

Biochemical Pathways

The compound has been shown to inhibit acetylcholinesterase , an enzyme involved in neurotransmission, suggesting potential neuropharmacological applications. Additionally, it exhibits significant cytotoxicity against various cancer cell lines, indicating its promise as an anticancer agent .

Cellular Effects

Research indicates that this compound demonstrates high cytotoxic activity against human lymphocytes and certain cancer cell lines (e.g., A375 and HeLa). In laboratory studies, normal cells were found to be more susceptible to this compound than cancerous cells, highlighting its selective toxicity .

Dosage Effects in Animal Models

In animal studies, the compound's effects varied significantly with dosage. For instance, an acute dose of 2000 mg/kg administered intraperitoneally in mice showed notable toxicity levels .

Case Studies and Experimental Results

- Cytotoxicity Evaluation : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. The IC50 values varied depending on the cell type, with some studies reporting lower values for human cancer cells compared to normal cells .

- Intermolecular Interactions : Crystal structure analysis revealed that molecules of this compound form stacks through π–π interactions and C–H⋯π interactions, contributing to its stability and biological activity. These interactions are crucial for its function as a DNA intercalator .

- Thermal Properties : The melting points and enthalpies of this compound were determined using Differential Scanning Calorimetry (DSC), providing insights into its thermal stability and potential behavior under physiological conditions .

Applications in Scientific Research

This compound has various applications across multiple fields:

- Biological Research : It is investigated for its role as a DNA intercalator in studies of DNA-protein interactions.

- Pharmaceutical Development : The compound is being explored for its anticancer properties, particularly against topoisomerase enzymes.

- Analytical Chemistry : Its chemiluminescent properties enable its use as a fluorescent probe in different analytical techniques .

Propriétés

IUPAC Name |

phenyl acridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYUZWMXMSNPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333748 | |

| Record name | Phenyl 9-acridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109392-90-7 | |

| Record name | Phenyl 9-acridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl acridine-9-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermolecular interactions observed in the crystal structures of Phenyl acridine-9-carboxylate and its derivatives?

A1: The crystal structures of this compound and its derivatives, such as 9-(2,6-Difluorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate, reveal a network of intermolecular interactions. These include C-H…O hydrogen bonds, π-π stacking interactions between aromatic rings, and in the case of the trifluoromethanesulfonate salt, C-F…π interactions and S-O…π interactions. [, ] The acridine moieties tend to stack in a head-to-tail fashion, facilitated by these interactions. []

Q2: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A3: Although the provided abstracts don't delve into specifics, research on this compound and its derivatives has employed techniques like ¹H and ¹³C NMR spectroscopy to analyze the structure and physicochemical features. [] Additionally, vibrational spectroscopy studies, combining experimental data and theoretical calculations, have been conducted to investigate the vibrational modes of these compounds. []

Q3: Have there been studies on the thermochemical properties of this compound and related compounds?

A4: Yes, research has explored the thermochemistry and crystal lattice energetics of Phenyl acridine-9-carboxylates and their 10-methylated trifluoromethanesulfonate salts. [, ] These studies likely provide insights into the stability and potential applications of these compounds based on their energetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.